N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide
Description
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-14-8-9-16(15(14)11-18(17)26-2)22-19(23)12-21-20(24)13-6-4-3-5-7-13/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
HMWFMPXHPXZLCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Indanone Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Heteropoly acid/TBAB | H₃PW₁₂O₄₀ + TBAB | Cyclohexane | 120 | 95 |
| Traditional H₂SO₄ | Concentrated H₂SO₄ | Toluene | 100 | 72 |
| Solid acid | Zeolite | Xylene | 130 | 68 |
Introduction of the Amino Group at Position 1
The 1-amino substituent is critical for subsequent coupling reactions. WO2001012189A1 describes reductive amination of indanones using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5):
-
Procedure :
-
Challenges : Over-reduction to the secondary amine is mitigated by controlling pH and reaction time.
Formation of the 2-Oxoethyl Linker
The 2-oxoethyl spacer connects the indenamine and benzamide moieties. WO2011076678A1 outlines a two-step process:
-
Step 1 : Reaction of 1-amino-5,6-dimethoxy-2,3-dihydro-1H-indene with bromoacetyl bromide in DCM at −10°C (2 hours, 90% yield).
-
Step 2 : Hydrolysis of the bromo intermediate using NaOH (1M) in THF/H₂O (1:1) to yield the 2-oxoethylamine derivative.
Critical Note : Excess bromoacetyl bromide leads to di-substitution, necessitating strict stoichiometric control.
Coupling with Benzamide
The final step involves amide bond formation between the 2-oxoethylamine and benzoyl chloride. JP2010524844A recommends using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
Table 2: Amidation Coupling Agents and Efficiency
Optimization Strategies and Challenges
Regioselectivity in Methoxy Group Placement
Methoxy groups at positions 5 and 6 are introduced prior to indanone cyclization. CN109678685B highlights that late-stage methoxylation leads to diminished yields (≤60%) due to steric hindrance.
Byproduct Formation in Amination
Reductive amination generates minor amounts of 1,3-diamino byproducts (≤8%), which are removed via silica gel chromatography with 5% MeOH/CH₂Cl₂.
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk racemization. JP2010524844A notes that DMF increases reaction rates by 40% compared to THF.
Scalability and Industrial Considerations
The one-pot indanone synthesis (CN109678685B ) is scalable to kilogram quantities with consistent yields (93–95%). However, the final amidation step requires stringent control over moisture and temperature to prevent hydrolysis of the benzamide group .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide exhibit significant antimicrobial properties. For instance, derivatives with indole and benzamide structures have been evaluated for their effectiveness against various bacterial strains and fungi.
A study reported that certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating strong antimicrobial potential .
Anticancer Activity
The compound's anticancer properties have also been explored. Several studies have highlighted the efficacy of related compounds against human cancer cell lines. For example, derivatives were tested against the HCT116 colorectal cancer cell line, showing IC50 values as low as 4.53 µM for specific substitutions, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .
Drug Development
The unique structural features of this compound make it a candidate for further drug development. Its ability to inhibit specific enzymes involved in disease pathways could lead to the creation of novel therapeutic agents targeting infections or cancers.
Mechanism of Action Studies
Studies on similar compounds have shown that they may act by inhibiting key metabolic pathways in pathogens or cancer cells. Understanding the mechanism through which this compound operates could provide insights into its potential uses in treating various diseases.
Synthesis of Novel Materials
The compound can serve as a building block in the synthesis of advanced materials due to its unique chemical structure. Its potential applications include:
- Development of fluorescent materials.
- Creation of bioactive surfaces for biomedical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Benzamide Scaffold
The benzamide group is a common feature among analogs. For example:
- N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs () replace the dihydroindenyl group with benzyl or substituted benzyl groups. These compounds, such as 5c and 5d, demonstrate pancreatic β-cell activity, highlighting the importance of the benzamide scaffold in bioactivity .
Substituent Modifications
- Indenyl vs. Benzimidazole : Compound 13 () incorporates a benzo[d]imidazole ring instead of the dihydroindenyl group, altering π-π stacking interactions and solubility .
- Methoxy Groups : The 5,6-dimethoxy substitution on the indenyl ring in the target compound contrasts with N-(2,6-dimethylphenyl) analogs (), where methoxy groups are replaced by methyl substituents, affecting steric bulk and electronic effects .
Key Observations :
Pharmacological and Functional Activities
While direct data for the target compound is lacking, analogs exhibit diverse activities:
- Pancreatic β-cell modulators: Analogs like 5c () show promise in regulating insulin secretion, linked to the benzamide core and benzylamino groups .
Physicochemical and Spectral Properties
Key Observations :
Biological Activity
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a substituted indene derivative. Its molecular formula is , with a molecular weight of 340.42 g/mol. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C20 H24 N2 O3 |
| Molecular Weight | 340.42 g/mol |
| LogP | 2.4133 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 50.498 Ų |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focused on benzimidazole derivatives highlighted their efficacy against various cancer cell lines, demonstrating a structure-activity relationship that enhances their bioactivity against tumors .
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored through comparative studies with other benzamide derivatives. For instance, certain derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors critical for cell proliferation and survival. The presence of the indene structure is believed to contribute to its interaction with biological targets, enhancing its therapeutic potential .
Case Studies
A notable case study involved the evaluation of similar compounds in clinical settings. Patients treated with benzamide derivatives demonstrated prolonged survival rates in certain cancers, suggesting a potential role for these compounds in therapeutic protocols .
Q & A
Q. Table 1: Example Variables for Reaction Optimization
| Factor | Levels Tested | Response (Yield %) |
|---|---|---|
| Temperature (°C) | 25, 60, 100 | 45%, 68%, 72% |
| Solvent | DMF, THF, EtOH | 70%, 62%, 55% |
| Catalyst Loading (mol%) | 5, 10, 15 | 58%, 75%, 78% |
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxy groups on the indenyl ring and amide connectivity). Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₂₂H₂₅N₂O₅: calculated 397.1763) .
- Infrared (IR) Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced: How can researchers resolve conflicting data in biological activity studies involving this compound?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to cross-validate results .
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to confirm assay reliability .
Advanced: What computational strategies are effective for predicting target interactions or pharmacokinetic properties?
Answer:
- Molecular Docking : Simulate binding to enzymes/receptors (e.g., HDACs) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the indenyl moiety .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .
- QSAR Models : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to predict bioactivity trends .
Advanced: How can multi-step synthesis yield be improved while maintaining purity?
Answer:
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal reagent ratios .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side products .
Q. Table 2: Solvent Impact on Intermediate Solubility
| Solvent | Dielectric Constant | Solubility (mg/mL) |
|---|---|---|
| DMF | 36.7 | 120 |
| THF | 7.6 | 45 |
| EtOH | 24.3 | 30 |
Basic: What structural analogs of this compound exist, and how do substituent variations impact activity?
Answer:
- Key Analogs :
- Impact : Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the amide bond, potentially improving binding to polar active sites .
Advanced: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
Q. Table 3: Stability Data at 40°C
| pH | Degradation (%) | t₁/₂ (hours) |
|---|---|---|
| 1.0 | 95 | 1.2 |
| 7.4 | 15 | 8.5 |
| 13.0 | 80 | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
